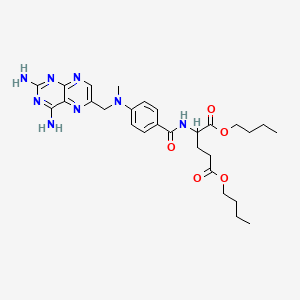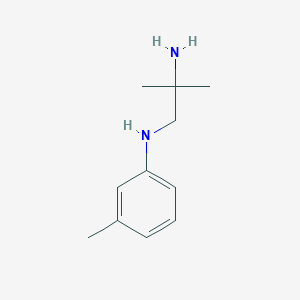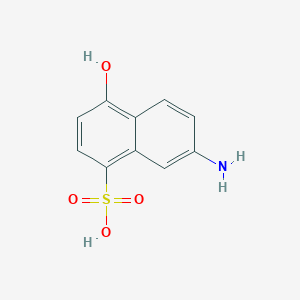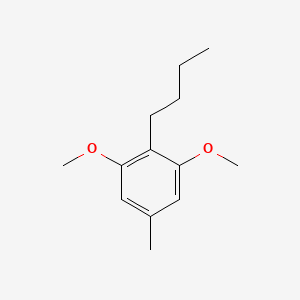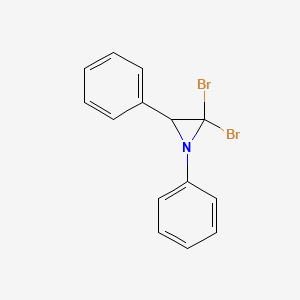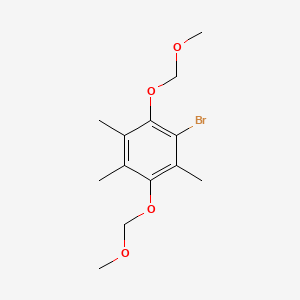
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene is an organic compound with the molecular formula C13H19BrO4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, three methoxymethoxy groups, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxymethylbenzene to introduce the bromine atom at the desired position. This is followed by the introduction of methoxymethoxy groups through a series of etherification reactions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These processes are typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound is used in the production of
Propriétés
Numéro CAS |
39055-39-5 |
|---|---|
Formule moléculaire |
C13H19BrO4 |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
1-bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene |
InChI |
InChI=1S/C13H19BrO4/c1-8-9(2)13(18-7-16-5)11(14)10(3)12(8)17-6-15-4/h6-7H2,1-5H3 |
Clé InChI |
NGIACJOMDQFKDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OCOC)C)Br)OCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


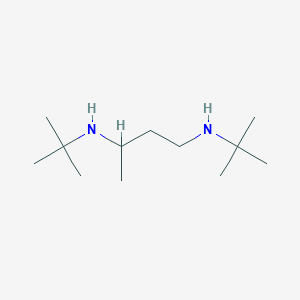

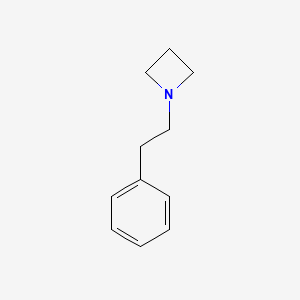
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
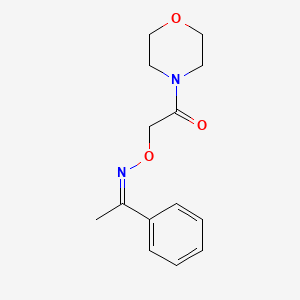
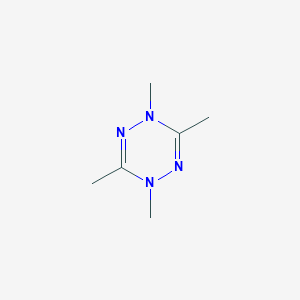
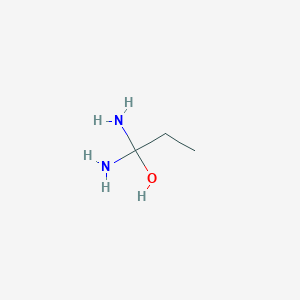
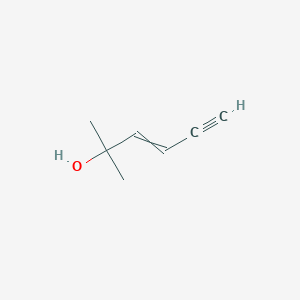
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
